N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide
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Overview
Description
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a naphthalene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The pyridine ring is then introduced through a nucleophilic substitution reaction. Finally, the naphthalene-1-sulfonamide group is attached via a sulfonation reaction, often using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings may facilitate binding to proteins or enzymes, altering their activity. The naphthalene-1-sulfonamide group can enhance the compound’s solubility and stability, contributing to its overall biological effect .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyrrolidine derivatives: These compounds share the pyrrolidine and pyridine rings but lack the naphthalene-1-sulfonamide group.
Naphthalene sulfonamides: These compounds contain the naphthalene-1-sulfonamide group but differ in other structural aspects.
Uniqueness
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)naphthalene-1-sulfonamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties. The presence of both the pyrrolidine and pyridine rings, along with the naphthalene-1-sulfonamide group, allows for versatile interactions with various molecular targets .
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-25(24,18-9-5-7-15-6-1-2-8-17(15)18)21-16-11-13-22(14-16)19-10-3-4-12-20-19/h1-10,12,16,21H,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNJWUKXDHDKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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